tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate
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Overview
Description
TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl ester group, a 4-chlorophenylmethyl group, and a 4-oxo-pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This approach involves Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a single pot reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Steglich esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese catalyst, nonafluoro-tert-butyl alcohol (NFTBA) as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Primary alcohols from the hydroxylation of the tert-butyl group.
Reduction: Hydroxyl derivatives of the pyrrolidine ring.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions . The 4-chlorophenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL (2S)-2-[(4-METHOXYPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE: Similar structure but with a methoxy group instead of a chloro group.
TERT-BUTYL (2S)-2-[(4-FLUOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The presence of the 4-chlorophenyl group in TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C16H20ClNO3 |
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Molecular Weight |
309.79 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(4-chlorophenyl)methyl]-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18-10-14(19)9-13(18)8-11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
GETZHENNXYUGKR-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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